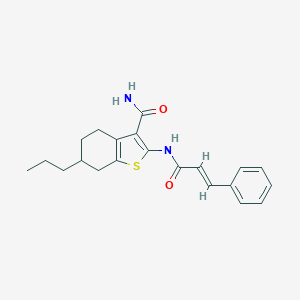
5-methyl-N-pentyl-3-phenyl-1,2-oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N-pentyl-3-phenyl-1,2-oxazole-4-carboxamide is a chemical compound with the molecular formula C16H20N2O2 and a molecular weight of 272.34 g/mol . It belongs to the class of isoxazolecarboxamides, which are known for their diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
The synthesis of 5-methyl-N-pentyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-phenylisoxazole-3-carboxylate with hydrazine hydrate in refluxing methanol to yield 5-phenylisoxazole-3-carbohydrazide . This intermediate can then be further reacted with pentylamine under suitable conditions to form the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
5-methyl-N-pentyl-3-phenyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isoxazole ring can be functionalized with different substituents.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Aplicaciones Científicas De Investigación
5-methyl-N-pentyl-3-phenyl-1,2-oxazole-4-carboxamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-methyl-N-pentyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
5-methyl-N-pentyl-3-phenyl-1,2-oxazole-4-carboxamide can be compared with other isoxazolecarboxamide derivatives, such as:
5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide: This compound has a similar structure but with a trifluoromethyl group, which may impart different biological activities.
5-methyl-3-phenyl-1,2-isoxazole-4-carboxylic acid: This compound lacks the pentylamine moiety, which may affect its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H20N2O2 |
|---|---|
Peso molecular |
272.34 g/mol |
Nombre IUPAC |
5-methyl-N-pentyl-3-phenyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C16H20N2O2/c1-3-4-8-11-17-16(19)14-12(2)20-18-15(14)13-9-6-5-7-10-13/h5-7,9-10H,3-4,8,11H2,1-2H3,(H,17,19) |
Clave InChI |
UZPRXBHOQRHXNG-UHFFFAOYSA-N |
SMILES |
CCCCCNC(=O)C1=C(ON=C1C2=CC=CC=C2)C |
SMILES canónico |
CCCCCNC(=O)C1=C(ON=C1C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Propyl 2-({[2-(3,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B334340.png)
![2-(5-Chloro-2-thienyl)-4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B334341.png)
![2-(3-methoxyphenyl)-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B334342.png)
![Methyl 4,5-dimethyl-2-{[(2-phenylcyclopropyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B334348.png)




![2-{[3-(1,3-Benzodioxol-5-yl)acryloyl]amino}-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B334356.png)
![methyl 2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B334357.png)
![5-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B334358.png)

